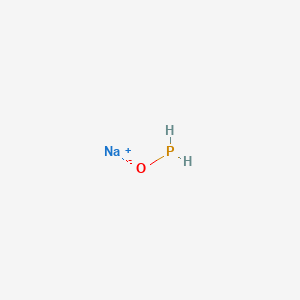
Sodium oxide phosphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium oxide phosphide is a compound that combines sodium, oxygen, and phosphorus It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium oxide phosphide can be synthesized through various methods. One common approach involves the reaction of sodium with phosphorus in the presence of oxygen. This reaction typically requires high temperatures to facilitate the formation of the compound. Another method involves the reduction of sodium phosphate with a suitable reducing agent, such as hydrogen or carbon, under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using high-temperature furnaces. The process may include the direct combination of sodium, phosphorus, and oxygen in a controlled environment to ensure the purity and consistency of the final product. Advanced techniques, such as chemical vapor deposition, may also be employed to produce high-purity this compound for specific applications .
Análisis De Reacciones Químicas
Types of Reactions: Sodium oxide phosphide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as oxygen or chlorine. This reaction typically occurs at elevated temperatures and results in the formation of sodium phosphate and other by-products.
Reduction: The compound can be reduced using reducing agents like hydrogen or carbon monoxide. This reaction is often carried out at high temperatures and leads to the formation of elemental phosphorus and sodium oxide.
Major Products Formed: The major products formed from these reactions include sodium phosphate, elemental phosphorus, and various phosphide derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Sodium oxide phosphide has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other phosphorus-containing compounds and as a reagent in various chemical reactions.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the development of new biomaterials and drug delivery systems.
Medicine: this compound is being investigated for its potential use in medical applications, such as targeted drug delivery and imaging agents.
Industry: The compound is used in the production of advanced materials, including ceramics and semiconductors. .
Mecanismo De Acción
The mechanism of action of sodium oxide phosphide involves its interaction with various molecular targets and pathways. In chemical reactions, the compound acts as a source of phosphorus and sodium ions, which can participate in various redox and substitution reactions. In biological systems, its mechanism of action is still under investigation, but it is believed to interact with cellular components and influence biochemical pathways .
Comparación Con Compuestos Similares
Sodium oxide phosphide can be compared with other similar compounds, such as:
Sodium Phosphide (Na3P): Unlike this compound, sodium phosphide is primarily used in the synthesis of other phosphides and as a reducing agent in chemical reactions.
Sodium Phosphate (Na3PO4): Sodium phosphate is widely used in various industrial and biological applications, including as a food additive and in water treatment.
Phosphorus Pentoxide (P4O10): This compound is used as a dehydrating agent and in the synthesis of phosphoric acid. .
Propiedades
Número CAS |
41480-82-4 |
|---|---|
Fórmula molecular |
H2NaOP |
Peso molecular |
71.979 g/mol |
Nombre IUPAC |
sodium;phosphinite |
InChI |
InChI=1S/Na.H2OP/c;1-2/h;2H2/q+1;-1 |
Clave InChI |
XFFXPOITUGFCPI-UHFFFAOYSA-N |
SMILES canónico |
[O-]P.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



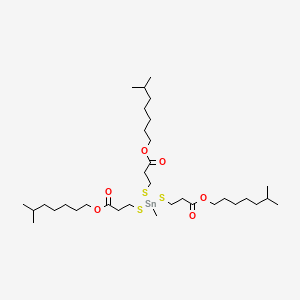
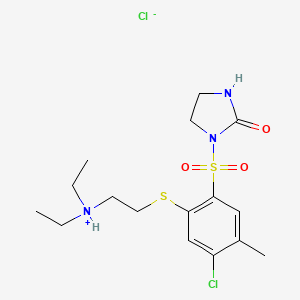
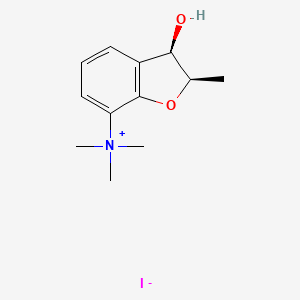
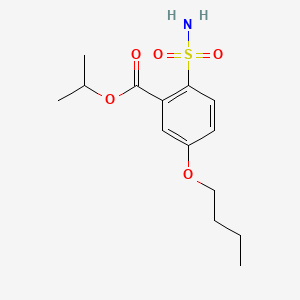
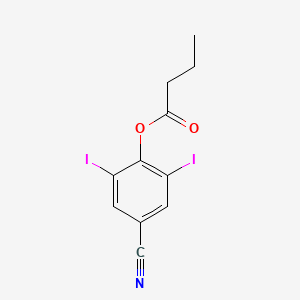
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B13758873.png)
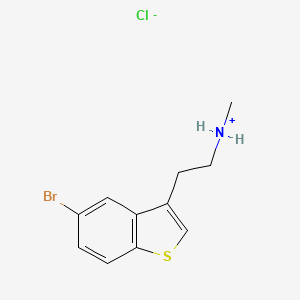

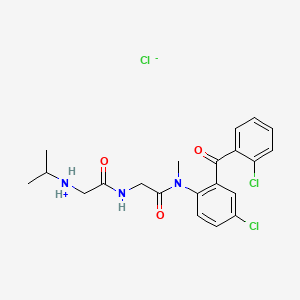

![N-[2-(Diethylamino)ethyl]-3-[(1-hydroxyethylidene)amino]azulene-1-carboximidic acid--hydrogen chloride (1/1)](/img/structure/B13758898.png)


